7-Aminocoumarin-4-methanesulfonic acid

Description

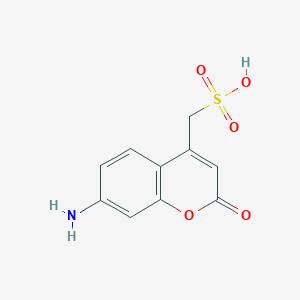

7-Aminocoumarin-4-methanesulfonic acid (ACMS) is a water-soluble fluorogenic amine widely used as a substrate for detecting proteolytic enzyme activity. Its structure features a coumarin backbone substituted with an amino group at the 7-position and a methanesulfonic acid group at the 4-position. This sulfonic acid moiety confers high solubility in aqueous environments, making ACMS particularly valuable in biochemical assays. Sato et al. (1988) first synthesized ACMS and demonstrated its utility as a proteinase-sensitive fluorescent probe .

Properties

CAS No. |

120402-76-8 |

|---|---|

Molecular Formula |

C10H9NO5S |

Molecular Weight |

255.25 g/mol |

IUPAC Name |

(7-amino-2-oxochromen-4-yl)methanesulfonic acid |

InChI |

InChI=1S/C10H9NO5S/c11-7-1-2-8-6(5-17(13,14)15)3-10(12)16-9(8)4-7/h1-4H,5,11H2,(H,13,14,15) |

InChI Key |

MBVZHZLNTHHHLH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1N)OC(=O)C=C2CS(=O)(=O)O |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=O)C=C2CS(=O)(=O)O |

Other CAS No. |

120402-76-8 |

Synonyms |

7-ACMS 7-aminocoumarin-4-methanesulfonic acid |

Origin of Product |

United States |

Scientific Research Applications

Fluorescent Probes in Biochemical Assays

ACMS is primarily utilized as a fluorescent probe due to its water-soluble properties and ability to fluoresce upon interaction with specific enzymes. This characteristic makes it particularly useful in detecting enzyme activity, especially proteases.

- Case Study : A study published in the Journal of the American Chemical Society demonstrated the synthesis of new amidase fluorogenic substrates based on ACMS, showcasing its effectiveness in enzyme assays . The substrate's fluorescence intensity increased significantly upon enzymatic cleavage, indicating its potential for real-time monitoring of enzymatic reactions.

Protein Labeling

The compound has been employed for protein labeling , allowing researchers to visualize and track proteins within biological systems. Its fluorescent properties facilitate the observation of protein interactions and dynamics.

- Case Study : Research highlighted in Bioorganic & Medicinal Chemistry illustrated the use of ACMS for labeling proteins, enhancing detection sensitivity and specificity in complex biological samples . The study emphasized the compound's utility in studying protein behavior in live cells.

Substrate for Peptide Hydrolases

ACMS serves as a substrate for various peptide hydrolases, enabling detailed studies of enzyme kinetics and mechanisms. Its structure allows it to mimic natural substrates, providing insights into enzyme activity.

- Data Table : Kinetic parameters for ACMS as a substrate for different proteases are summarized below:

Development of New Fluorogenic Substrates

Recent advancements have led to the development of new fluorogenic substrates derived from ACMS, expanding its application range in microfluidic systems and high-throughput screening.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Structural and Functional Differences

The table below compares ACMS with three structurally related coumarin derivatives:

Key Observations:

- Solubility: ACMS exhibits superior water solubility due to the sulfonic acid group, unlike 7-amino-4-methylcoumarin and 4-aminocoumarin, which require organic solvents for dissolution.

- Fluorogenicity: ACMS’s sulfonic acid group stabilizes its fluorescence in aqueous media, whereas methyl or acetic acid substituents (e.g., 7-amino-4-methylcoumarin) may reduce solubility and limit applications in biological systems.

- Enzymatic Sensitivity: ACMS is specifically designed for proteinase detection, while derivatives like 7-amino-4-methyl-3-coumarinylacetic acid may serve as multifunctional probes due to their carboxylate reactivity .

Stability and Functional Versatility

- ACMS Stability: The sulfonic acid group enhances ACMS’s stability in aqueous buffers, as evidenced by its use in Gram-positive bacterial studies (). In contrast, 7-amino-4-methylcoumarin may degrade under prolonged exposure to acidic or oxidative conditions.

- Functional Groups: Derivatives like 7-amino-4-methyl-3-coumarinylacetic acid incorporate carboxylic acid groups, enabling conjugation with biomolecules (e.g., proteins or peptides) for targeted imaging .

Critical Analysis of Naming Conventions

The naming of coumarin derivatives follows substitutive nomenclature rules (). For example:

- ACMS: The parent structure is coumarin, with substituents prioritized as sulfonic acid (higher precedence) over the amino group.

- 7-Amino-4-methylcoumarin: The methyl group at position 4 takes precedence in numbering but is listed after the amino group in the name due to alphabetical ordering rules .

Preparation Methods

Pechmann Condensation and Subsequent Functionalization

The Pechmann condensation, a classic method for coumarin synthesis, forms the backbone of ACMS production. As detailed in a 2011 ACS study, this approach proceeds through four stages:

-

Pechmann Condensation :

Ethyl 4-chloroacetoacetate reacts with resorcinol derivatives under acidic conditions to yield 4-chloromethylcoumarin. Concentrated sulfuric acid catalyzes the cyclization, achieving a 66% yield. -

Sulfonation :

The chloromethyl intermediate undergoes sulfonation in a 60:40 acetone-water mixture at 60°C for 12 hours. This step introduces the methanesulfonic acid group with a 94% yield. -

Amination :

The 7-hydroxy group is aminated via nucleophilic substitution using aqueous ammonia or ammonium acetate under reflux. -

Deprotection :

Acidic hydrolysis (HCl, 100°C) removes protecting groups, yielding ACMS with >90% purity.

Key Advantages :

-

High reproducibility due to well-established protocols.

-

Scalable for industrial production.

Unprotected Aminophenol Condensation

A 2020 patent describes a streamlined one-step method using 3-aminophenol without amino group protection:

-

Reagents :

-

3-Aminophenol

-

Ethyl β-hydroxy-α-phenylacrylate

-

Lewis acid catalyst (AlCl₃ or BF₃·Et₂O)

-

Inert solvent (nitrobenzene or tetrachloroethane)

-

-

Conditions :

-

Temperature: 90–150°C

-

Time: 90–120 minutes

-

-

Mechanism :

The Lewis acid facilitates electrophilic aromatic substitution, directly forming the 7-aminocoumarin core. Subsequent sulfonation introduces the methanesulfonic acid group via methods analogous to Section 1.1.

Yield : 78–85% for the coumarin intermediate.

Advantages Over Traditional Routes :

-

Eliminates protective group steps, reducing synthesis time by 40%.

-

Higher atom economy due to fewer side reactions.

Comparative Analysis of Synthetic Methods

Optimization Strategies for Industrial Scaling

Solvent Selection

Catalyst Recycling

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 7-Aminocoumarin-4-methanesulfonic acid (ACMS) critical for experimental design?

- Methodological Answer : ACMS has a molecular weight of 175.19 g/mol, a melting point of 225–228°C, and solubility in acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) at 10 mg/mL . Its light sensitivity necessitates storage in dark, tightly sealed containers at ambient temperatures to prevent degradation. These properties inform solvent selection, storage protocols, and handling precautions (e.g., avoiding prolonged light exposure during fluorescence assays) .

Q. How is ACMS utilized as a fluorogenic substrate in enzyme activity assays?

- Methodological Answer : ACMS serves as a fluorogenic reporter in continuous enzyme assays, particularly for proteases and hydrolases. Upon enzymatic cleavage of its conjugated substrate, free ACMS emits fluorescence (excitation/emission maxima ~340/440 nm). Protocols from Sato et al. (1988) recommend dissolving ACMS in DMSO for stock solutions and diluting in assay buffers (pH 7.0–8.5) to optimize enzymatic activity detection .

Q. What precautions are necessary when handling ACMS in live-cell imaging studies?

- Methodological Answer : Due to its light sensitivity, experiments should use amber vials and limit light exposure during imaging. Stability tests under physiological conditions (e.g., 37°C, varying pH) are advised to confirm fluorescence consistency. Pre-treatment of cells with antioxidants (e.g., ascorbic acid) may reduce photobleaching artifacts .

Advanced Research Questions

Q. How can fluorescence signal-to-noise ratios be optimized in ACMS-based enzyme assays?

- Methodological Answer : Adjusting pH (e.g., 7.4 for neutral proteases vs. 5.5 for lysosomal hydrolases) and temperature (20–37°C) enhances enzyme specificity. Background noise can be minimized by pre-incubating ACMS with reaction buffers to exclude autofluorescence. Parallel controls with enzyme inhibitors (e.g., E-64 for cysteine proteases) validate signal specificity .

Q. What experimental strategies resolve contradictions in fluorescence data from ACMS-based assays?

- Methodological Answer : Discrepancies may arise from solvent interference (e.g., DMSO quenching fluorescence at high concentrations) or competing substrates in complex matrices (e.g., sulfated saccharides). Validate results via HPLC-coupled fluorescence detection to isolate ACMS hydrolysis products. Replicate experiments under standardized buffer conditions (e.g., 50 mM Tris-HCl) to ensure consistency .

Q. How does ACMS compare to other coumarin derivatives in enzyme substrate specificity?

- Methodological Answer : Unlike 7-Amino-4-methylcoumarin (AMC), ACMS’s sulfonic acid group increases water solubility, reducing aggregation in aqueous assays. However, AMC may exhibit higher membrane permeability in cell-based studies. Comparative kinetic assays (e.g., Km and Vmax measurements) under identical conditions are recommended to evaluate substrate preference for target enzymes .

Q. What are the challenges in using ACMS as a co-matrix for sulfated oligosaccharide analysis?

- Methodological Answer : When paired with 6-aza-2-thiothymidine, ACMS’s ionization efficiency in MALDI-TOF/MS can vary with saccharide sulfation patterns. Pre-purification steps (e.g., ion-exchange chromatography) and matrix-to-analyte ratios (1:10–1:50) improve spectral resolution. Contradictory data may require orthogonal methods like capillary electrophoresis for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.